molecular formula C4H6O4S B2857275 (E)-3-methylsulfonylprop-2-enoic Acid CAS No. 150507-24-7; 63068-43-9

(E)-3-methylsulfonylprop-2-enoic Acid

Cat. No.: B2857275
CAS No.: 150507-24-7; 63068-43-9
M. Wt: 150.15
InChI Key: KUKIFRWOPQFZKI-NSCUHMNNSA-N
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Description

(E)-3-methylsulfonylprop-2-enoic acid is a high-value chemical building block in medicinal chemistry, particularly in the development of novel anticancer therapeutics. Its core structure incorporates an electron-deficient alkene linked to a methylsulfonyl group, making it a versatile Michael acceptor and an excellent intermediate for constructing more complex bioactive molecules. Recent research has demonstrated its direct application in the synthesis of advanced drug candidates, such as 1-(([1,1'-biphenyl]-2-yl)sulfonyl)-4-fluoro-N-(3-(methylsulfonyl)allyl)piperidine-4-carboxamide derivatives, which function as Ras-PI3K pathway modulators for the treatment of cancer . The methylsulfonylallyl moiety, derived from this compound, serves as a critical structural element that contributes to the pharmacological activity of these modulators. Beyond this specific application, the compound's reactive α,β-unsaturated system is amenable to nucleophilic addition, allowing researchers to readily incorporate the 3-methylsulfonylprop-2-enoyl group into diverse chemical scaffolds to explore structure-activity relationships and develop new targeted therapies. Its utility underscores its importance in early-stage drug discovery and chemical biology research aimed at addressing complex diseases.

Properties

IUPAC Name

(E)-3-methylsulfonylprop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O4S/c1-9(7,8)3-2-4(5)6/h2-3H,1H3,(H,5,6)/b3-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUKIFRWOPQFZKI-NSCUHMNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • The target compound has the smallest molecular mass (150.15 g/mol) due to its simple methylsulfonyl group.
  • Compounds in and feature bulky aromatic sulfonamide substituents, increasing molar mass (~396 g/mol) and complexity.
  • The compound in incorporates halogen (Cl) and alkoxy (ethoxy, methoxy) groups, balancing lipophilicity and polarity.

Physicochemical Properties

Property Target Compound Compound Compound Compound
pKa 2.70 N/A N/A N/A
Density (g/cm³) 1.446 N/A N/A N/A
Boiling Point (°C) 397.5 N/A N/A N/A
Key Functional Groups -SO₂CH₃, -COOH -SO₂NHR, -COOH -SO₂NHR, -COOH -Cl, -OCH₂CH₃, -OCH₃

Analysis :

  • The methylsulfonyl group in the target compound enhances acidity compared to alkyl-substituted analogs, though data for other compounds are unavailable.
  • High boiling points in sulfonyl-containing compounds (e.g., target: 397.5°C) suggest strong intermolecular interactions (dipole-dipole, hydrogen bonding) .

Functional Group Impact on Reactivity and Bioactivity

  • Hydrogen Bonding : Sulfonamide groups in and may participate in hydrogen bonding, influencing solubility and crystal packing (as per Etter’s hydrogen-bonding analysis ).

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (E)-3-methylsulfonylprop-2-enoic Acid, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves introducing the methylsulfonyl group to a prop-2-enoic acid backbone via sulfonation or nucleophilic substitution. Key parameters include solvent polarity (e.g., DMF or THF), temperature (60–80°C), and reaction time (6–12 hours). Catalysts like BF₃·Et₂O may enhance yield . Optimization requires iterative testing of these variables, supported by TLC or HPLC monitoring .

Q. What safety precautions are necessary when handling (E)-3-methylsulfonylprop-2-enoic Acid in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood due to potential volatile byproducts. Waste must be segregated and disposed via certified hazardous waste services. Contaminated equipment should be deactivated with 10% NaOH before cleaning .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of (E)-3-methylsulfonylprop-2-enoic Acid?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify the α,β-unsaturated carbonyl (δ ~6.5–7.5 ppm for protons; δ ~160–170 ppm for carbonyl carbons) and methylsulfonyl group (δ ~3.0 ppm for protons; δ ~40–50 ppm for sulfur-linked carbons) .
  • IR : Confirm C=O (1700–1750 cm⁻¹) and S=O (1150–1300 cm⁻¹) stretches .
  • MS : Look for molecular ion peaks matching the molecular weight (e.g., m/z 178 for C₅H₈O₄S) and fragmentation patterns .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation of (E)-3-methylsulfonylprop-2-enoic Acid derivatives?

  • Methodological Answer : Cross-validate using X-ray crystallography (SHELX software for refinement ) and 2D NMR (COSY, HSQC). For ambiguous NOEs or coupling constants, computational modeling (DFT or MD simulations) can predict conformers. Contradictions may arise from dynamic effects (e.g., rotamers), requiring variable-temperature NMR .

Q. How do computational chemistry approaches enhance understanding of (E)-3-methylsulfonylprop-2-enoic Acid's reactivity and biological interactions?

  • Methodological Answer :

  • Reactivity : DFT calculations predict electrophilic regions (e.g., β-carbon in the α,β-unsaturated system) for Michael addition or nucleophilic attack .
  • Biological Targets : Molecular docking (AutoDock Vina) identifies binding poses in enzyme active sites (e.g., cyclooxygenase). MD simulations (AMBER) assess stability of ligand-protein complexes over time .

Q. What methodological considerations are critical when investigating the bioactivity of (E)-3-methylsulfonylprop-2-enoic Acid in enzyme inhibition assays?

  • Methodological Answer :

  • Assay Design : Use recombinant enzymes (e.g., COX-2) and control inhibitors (e.g., ibuprofen). Pre-incubate the compound with the enzyme (30 min, 37°C) to ensure binding .
  • Data Interpretation : Calculate IC₅₀ via nonlinear regression (GraphPad Prism). Address false positives by testing against off-target enzymes (e.g., carbonic anhydrase) .
  • Mechanistic Studies : Use fluorescence quenching or SPR to measure binding kinetics (Kₐ, Kₐₜ) .

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